1-(4-Amino-3-methoxyphenyl)ethanol

Description

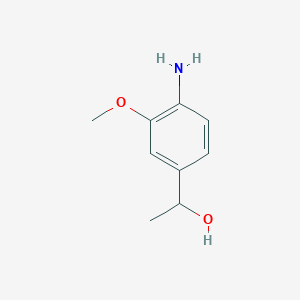

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(4-amino-3-methoxyphenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2/c1-6(11)7-3-4-8(10)9(5-7)12-2/h3-6,11H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDHHRGWWLTVBAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=C(C=C1)N)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1 4 Amino 3 Methoxyphenyl Ethanol and Its Precursors

Chemoenzymatic and Biocatalytic Approaches

The use of enzymes and whole-cell systems in organic synthesis provides a green and highly selective alternative to traditional chemical methods. These biocatalytic approaches are particularly effective for producing chiral molecules.

Asymmetric Reduction of Prochiral Ketones (e.g., 1-(4-Amino-3-methoxyphenyl)ethan-1-one)

The most direct route to chiral 1-(4-Amino-3-methoxyphenyl)ethanol is the asymmetric reduction of its corresponding prochiral ketone, 1-(4-Amino-3-methoxyphenyl)ethan-1-one. Alcohol dehydrogenases (ADHs) are particularly well-suited for this transformation, demonstrating high enantioselectivity. nih.gov These enzymes, often utilized within whole-cell biocatalysts or as isolated enzymes, can produce the desired (R)- or (S)-enantiomer with high optical purity. nih.gov

For instance, studies on analogous ketones, such as 4-methoxy acetophenone (B1666503), have shown that yeast strains like Saccharomyces uvarum can achieve excellent conversion and enantioselectivity. researchgate.net In one study, the bioreduction of 4-methoxy acetophenone yielded (S)-1-(4-methoxyphenyl)ethanol with over 99% conversion and greater than 99% enantiomeric excess (ee) under optimized conditions. researchgate.net The success of these transformations is often dependent on reaction parameters such as pH, temperature, and agitation speed, which must be fine-tuned to maximize both yield and stereoselectivity. researchgate.net

**Table 1: Biocatalytic Reduction of 4-methoxy acetophenone by *Saccharomyces uvarum*** researchgate.net

| Parameter | Condition | Conversion (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| Agitation Speed | 200 rpm | >99 | >99 |

| Incubation Time | 48 h | >99 | 94 |

| pH | 6.0 | >99 | >99 |

The use of "designer cells," which are microorganisms engineered to overexpress specific enzymes like ketoreductases or ADHs, further enhances the efficiency of these reductions. amanote.com These tailored biocatalysts can be optimized for specific substrates, leading to improved performance and selectivity. amanote.com

Enzymatic Deracemization Strategies for Chiral Alcohols

Deracemization offers an elegant method to convert a racemic mixture of an alcohol into a single, enantiomerically pure form, theoretically achieving a 100% yield. A common strategy involves a chemoenzymatic process that couples a non-selective oxidation of the alcohol with an enantioselective enzymatic reduction. nih.gov

In this approach, a racemic alcohol is oxidized to the corresponding ketone. This ketone then serves as a substrate for a highly enantioselective enzyme, such as an alcohol dehydrogenase, which reduces it to a single enantiomer of the alcohol. nih.gov A key challenge is the compatibility of the chemical oxidant with the enzyme. To overcome this, compartmentalization techniques, using membranes like polydimethylsiloxane (B3030410) (PDMS), can be employed. nih.gov The oxidant is contained in one chamber, while the enzyme operates in another. The ketone intermediate passes through the membrane, where it is selectively reduced. This method has been successfully applied to various substituted 1-phenylethanols, achieving high yields (up to 93%) and excellent enantioselectivity (>99% ee). nih.gov

Microbial Biotransformations in Enantioselective Synthesis

Whole-cell biotransformations are a cost-effective and practical approach for enantioselective synthesis. researchgate.net Various microorganisms, including yeast and bacteria, possess a natural arsenal (B13267) of enzymes capable of performing stereoselective reductions of ketones. researchgate.netnih.gov For example, Streptomyces species have been identified as sources of robust (R)-imine reductases ((R)-IREDs), which can be expressed in hosts like E. coli to create efficient whole-cell biocatalysts for reducing cyclic imines to chiral amines. nih.gov While not a direct synthesis of the target alcohol, this demonstrates the power of microbial systems in producing chiral building blocks.

The screening of different microbial strains is a crucial first step to identify a suitable biocatalyst. For the synthesis of chiral alcohols, various yeast species are often tested for their ability to reduce the precursor ketone with high enantioselectivity. researchgate.net The reduction of acetophenone derivatives by different strains can result in either the (R) or (S) alcohol, depending on the specific enzymes present in the microorganism. researchgate.net

Chiral Catalyst-Mediated Asymmetric Synthesis

Transition metal catalysis, using chiral ligands to induce stereoselectivity, is a powerful tool in modern organic synthesis. chiralpedia.com These methods offer high turnover numbers and allow for a rational design approach to achieve the desired stereochemical outcome.

Ligand Design and Catalyst Optimization for Stereocontrol

The heart of asymmetric metal catalysis lies in the design of the chiral ligand. scholaris.ca The ligand's steric and electronic properties create a chiral environment around the metal center, dictating the facial selectivity of the substrate's approach and thus the stereochemistry of the product. chiralpedia.comscholaris.ca For the reduction of ketones, ligands such as chiral diamines, amino alcohols, and phosphines (e.g., BINAP) are commonly used in combination with metals like Ruthenium, Rhodium, and Iridium. rsc.orgrsc.org

Optimization is a systematic process involving the modification of the ligand structure. scholaris.ca For example, in copper-catalyzed reactions, screening various P,N,N-ligands with different steric bulk (e.g., isopropyl vs. 1-naphthyl groups) can significantly impact both yield and enantioselectivity. acs.org The choice of solvent and reaction temperature are also critical parameters that must be fine-tuned to achieve optimal results. acs.org The development of catalysts often occurs in "generations," where each new version incorporates features that improve activity and selectivity. scholaris.ca

Enantioselective Hydrogenation and Hydroboration Methodologies

Asymmetric hydrogenation is a highly efficient and atom-economical method for producing chiral alcohols from ketones. rsc.orgrsc.org Ruthenium catalysts bearing chiral diphosphine and diamine ligands are particularly effective for the hydrogenation of α-amino ketones, yielding chiral β-amino alcohols with excellent yields and enantioselectivities (up to >99% ee). rsc.org This methodology has proven valuable in the gram-scale synthesis of key pharmaceutical intermediates. rsc.org

Asymmetric hydroboration is another powerful technique, typically used on alkenes to produce chiral alcohols after an oxidation step. makingmolecules.com Catalytic asymmetric hydroboration (CAHB) of vinyl arenes or related structures using rhodium catalysts can produce chiral secondary benzylic boronic esters with high enantiomeric ratios (up to 99:1). rsc.org These boronic esters are versatile intermediates that can be stereospecifically converted to the desired alcohol. rsc.orgresearchgate.net The choice of chiral ligand is paramount in controlling the stereoselectivity of the boron addition to the double bond. researchgate.net

Table 2: Comparison of Asymmetric Synthesis Methodologies

| Methodology | Catalyst/Enzyme Type | Key Features | Typical ee (%) |

|---|---|---|---|

| Asymmetric Bioreduction | Alcohol Dehydrogenase / Ketoreductase | Green, high selectivity, mild conditions | >99 researchgate.net |

| Enzymatic Deracemization | ADH + Oxidant | Converts racemate to single enantiomer | >99 nih.gov |

| Asymmetric Hydrogenation | Ru-diphosphine-diamine | High efficiency, atom-economical | >99 rsc.org |

| Asymmetric Hydroboration | Rh-chiral phosphine | Forms versatile boronic ester intermediates | 98-99 rsc.org |

Conventional Chemical Synthetic Routes and Optimization

Traditional synthetic routes to this compound and its precursors have been well-established, though ongoing research seeks to optimize these methods for improved efficiency and yield.

Strategies for Carbon-Carbon Bond Formation Leading to the Ethanol (B145695) Backbone

The creation of the ethanol backbone attached to the phenyl ring is a critical step in the synthesis of this compound. This is a fundamental carbon-carbon bond-forming reaction in organic synthesis. libretexts.org

Various methods can be employed to achieve this transformation. One common approach involves the use of organometallic reagents, such as Grignard reagents, which react with corresponding aldehydes or ketones. pressbooks.pub For instance, the reaction of a substituted phenylmagnesium bromide with acetaldehyde (B116499) would yield the desired ethanol backbone. Another powerful technique is the Heck reaction, which couples an aryl or vinyl halide with an alkene in the presence of a palladium catalyst. chemistry.coach This method offers a versatile way to form the carbon-carbon bond. chemistry.coach

The Baylis-Hillman reaction provides another route, forming a carbon-carbon bond between an aldehyde and an activated alkene, resulting in a multifunctional molecule. cem.com Additionally, biocatalysts are emerging as effective tools for carbon-carbon bond formation, offering high enantioselectivity. libretexts.org Research has also explored the use of synthesis gas (CO/H2) conversion over specialized catalysts to produce ethanol, where the initial carbon-carbon bond formation is a key mechanistic step. psu.edu

Table 1: Comparison of Carbon-Carbon Bond Formation Strategies

| Method | Reagents | Advantages | Disadvantages |

| Grignard Reaction | Organomagnesium compounds, Aldehydes/Ketones | Well-established, versatile | Sensitive to moisture and protic functional groups |

| Heck Reaction | Aryl/Vinyl halides, Alkenes, Palladium catalyst | High functional group tolerance, stereospecific | Catalyst cost and removal can be issues |

| Baylis-Hillman Reaction | Aldehydes, Activated alkenes | Forms multifunctional products | Can be slow, may require specific catalysts |

| Biocatalysis | Enzymes, Substrates | High enantioselectivity, mild conditions | Substrate scope can be limited |

| Syngas Conversion | CO, H2, Specialized catalysts | Utilizes readily available feedstocks | Requires high pressure and temperature, catalyst development is ongoing |

Reduction of Carbonyl Precursors to the Alcohol Functionality

The conversion of a carbonyl group (aldehyde or ketone) to an alcohol is a fundamental reduction reaction in organic chemistry. wikipedia.org This transformation is crucial for synthesizing this compound from its corresponding ketone precursor, 1-(4-amino-3-methoxyphenyl)ethanone.

The most common and effective reagents for this reduction are metal hydrides, particularly sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). libretexts.orgyoutube.com Both reagents act as a source of hydride ions (H⁻), which function as nucleophiles, attacking the electrophilic carbonyl carbon. pressbooks.pubyoutube.com

Sodium Borohydride (NaBH₄): This is a milder reducing agent and is often preferred for its safety and ease of handling. It can be used in protic solvents like methanol (B129727) or ethanol. pressbooks.publibretexts.org NaBH₄ is effective for the reduction of aldehydes and ketones. pressbooks.pubyoutube.com

Lithium Aluminum Hydride (LiAlH₄): A much stronger reducing agent, LiAlH₄ can reduce a wider range of carbonyl compounds, including carboxylic acids and esters, in addition to aldehydes and ketones. wikipedia.orglibretexts.org Due to its high reactivity, it must be used in anhydrous, aprotic solvents, and the reaction requires a separate hydrolysis step. libretexts.org

The general mechanism involves the nucleophilic addition of a hydride to the carbonyl carbon, forming an alkoxide intermediate. This intermediate is then protonated, typically by the solvent or during a workup step, to yield the final alcohol product. pressbooks.publibretexts.org The reduction of an aldehyde produces a primary alcohol, while the reduction of a ketone, as in the synthesis of this compound, results in a secondary alcohol. wikipedia.orglibretexts.org

Table 2: Comparison of Common Reducing Agents for Carbonyls

| Reducing Agent | Formula | Reactivity | Suitable Substrates | Solvents | Workup |

| Sodium Borohydride | NaBH₄ | Mild | Aldehydes, Ketones | Protic (e.g., Methanol, Ethanol) | Automatic hydrolysis by solvent |

| Lithium Aluminum Hydride | LiAlH₄ | Strong | Aldehydes, Ketones, Carboxylic Acids, Esters | Aprotic (e.g., Diethyl ether, THF) | Separate hydrolysis step required |

Introduction of Amino and Methoxy (B1213986) Functionalities on the Phenyl Ring

The strategic placement of amino and methoxy groups on the phenyl ring is essential for defining the properties of this compound. wikipedia.org The phenyl group itself is a hexagonal planar ring of six carbon atoms. wikipedia.org These functional groups can be introduced at various stages of the synthesis, either on the starting material or on an intermediate.

The introduction of an amino group (amination) can be achieved through several methods. Classical approaches include the Gabriel synthesis. rsc.org Another common method is the reduction of a nitro group, which can be introduced onto the aromatic ring via electrophilic nitration. The subsequent reduction of the nitro group to an amine is a well-established transformation. Reductive amination, which involves the reaction of a carbonyl compound with an amine to form an imine, followed by reduction, is another powerful technique. rsc.org

The methoxy group is typically introduced via nucleophilic substitution, where a methoxide (B1231860) ion displaces a suitable leaving group on the phenyl ring. Alternatively, a hydroxyl group on the ring can be methylated using reagents like dimethyl sulfate (B86663) or methyl iodide.

The relative positions of the amino and methoxy groups are directed by the existing substituents on the ring and the reaction conditions. For example, in electrophilic substitution reactions, an existing methoxy group is ortho-, para-directing, while an amino group is also strongly activating and ortho-, para-directing. The synthesis of psychedelic phenethylamines, for instance, involves the placement of methoxy groups at specific positions on the benzene (B151609) ring. wikipedia.org

Green Chemistry Principles in Synthesis of this compound Derivatives

The pharmaceutical and chemical industries are increasingly adopting green chemistry principles to minimize their environmental impact. bath.ac.ukcopadata.com This involves designing synthetic routes that are more efficient, use less hazardous materials, and generate less waste. copadata.com

Solvent-Free and Aqueous Medium Reactions

A key aspect of green chemistry is the reduction or elimination of volatile organic solvents (VOCs), which are often toxic and difficult to dispose of safely. acs.orgijrpr.com

Solvent-Free Reactions: Also known as neat or solid-state reactions, these methods involve carrying out a reaction with the reactants alone, sometimes adsorbed onto a solid support like clay or silica. ias.ac.in These reactions can be promoted by thermal processes, microwave irradiation, or ultrasound. ias.ac.in Solvent-free conditions can lead to higher reaction rates, simplified workup procedures, and reduced pollution. ijrpr.comias.ac.in For example, various condensation and coupling reactions have been successfully performed under solvent-free conditions. cem.comijrpr.comrsc.org

Aqueous Medium Reactions: Water is an ideal solvent from a green chemistry perspective due to its low cost, non-flammability, and lack of toxicity. drhazhan.com While many organic compounds have low solubility in water, reactions can still occur efficiently, sometimes even at an accelerated rate in what are termed "on water" reactions. nih.govacs.org The use of aqueous media is particularly beneficial for reactions involving water-soluble substrates like carbohydrates and proteins. acs.orgdrhazhan.com The development of catalysts that are active in water, including enzymes, has further expanded the scope of aqueous-phase synthesis. acs.org

Table 3: Comparison of Reaction Media

| Reaction Medium | Advantages | Challenges |

| Organic Solvents | High solubility for many organic reactants | Toxicity, flammability, environmental pollution, cost of disposal |

| Solvent-Free | Reduced waste, simplified workup, potential for higher reaction rates | Limited to certain reaction types, potential for thermal decomposition |

| Aqueous Medium | Low cost, non-toxic, non-flammable, safe | Low solubility of many organic reactants, potential for hydrolysis of sensitive functional groups |

Atom Economy and Waste Reduction in Synthetic Pathways

Atom Economy: A concept developed by Barry Trost, atom economy measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. wikipedia.orgrsc.org A higher atom economy signifies a more sustainable process with less waste generation. jocpr.com Addition and isomerization reactions, for example, have a 100% atom economy in theory. wikipedia.orgjk-sci.com In contrast, substitution and elimination reactions generate byproducts, leading to lower atom economy. wikipedia.org The selection of reactants and the design of the synthetic route are crucial for maximizing atom economy. numberanalytics.com

Waste Reduction: The pharmaceutical industry, in particular, has been scrutinized for its high E-factor (mass of waste per mass of product), with estimates suggesting that for every kilogram of drug produced, around 100 kilograms of waste are generated. bath.ac.ukcopadata.com To address this, a focus on waste minimization through various strategies is essential. core.ac.uk This includes improving reaction yields, using catalytic processes instead of stoichiometric ones, and recovering and reusing solvents and catalysts. rsc.orgcore.ac.uk By integrating principles of atom economy and designing more efficient synthetic pathways, the chemical industry can significantly reduce its environmental footprint. longdom.org

Chemical Reactivity and Derivatization Strategies of 1 4 Amino 3 Methoxyphenyl Ethanol

Transformations of the Hydroxyl Group

The secondary alcohol functionality in 1-(4-amino-3-methoxyphenyl)ethanol is a key site for derivatization, allowing for oxidation, esterification, and etherification reactions to introduce new functional groups and modify the compound's properties.

Oxidation Reactions to Ketones and Carboxylic Acids

The secondary alcohol of this compound can be oxidized to yield the corresponding ketone, 1-(4-amino-3-methoxyphenyl)ethanone. This transformation is a common and predictable reaction for secondary alcohols. While specific studies on the oxidation of this compound are not widely documented, analogous reactions with similar compounds, such as 1-(3-methoxyphenyl)ethanol, provide insight into the expected reactivity. For instance, the oxidation of benzylic alcohols to aryl ketones can be achieved using various reagents. asianpubs.org

A typical oxidation reaction can be represented as follows:

Starting Material: this compound

Reagent: Mild oxidizing agent (e.g., Pyridinium chlorochromate (PCC), Dess-Martin periodinane)

Product: 1-(4-Amino-3-methoxyphenyl)ethanone nih.gov

Further oxidation of the secondary alcohol to a carboxylic acid would involve the cleavage of the carbon-carbon bond between the carbonyl group and the methyl group, which is a more challenging transformation under standard conditions and would likely require harsher oxidizing agents.

Table 1: Oxidation of Secondary Alcohols to Ketones

| Starting Material | Oxidizing Agent | Product | Reference |

|---|---|---|---|

| 1-(3-Methoxyphenyl)ethanol | In situ generated TEMPO-copper(II) diimine | 1-(3-Methoxyphenyl)ethanone | asianpubs.org |

| This compound (projected) | Pyridinium chlorochromate (PCC) | 1-(4-Amino-3-methoxyphenyl)ethanone | nih.gov |

Esterification and Etherification Reactions

The hydroxyl group of this compound can readily undergo esterification with acyl chlorides or carboxylic anhydrides in the presence of a base to form the corresponding esters. This reaction is a standard method for protecting the hydroxyl group or for introducing specific ester functionalities to modulate the compound's biological activity or physical properties.

Etherification of the secondary alcohol can be achieved through reactions such as the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide. Another approach is the Ullmann condensation, which is particularly useful for forming aryl ethers. union.edu While direct examples with this compound are scarce in the literature, the reactivity is expected to be similar to other secondary benzylic alcohols. For example, related secondary alcohols can be coupled with aryl iodides using a copper(I) iodide catalyst. union.edu

Reactions of the Amino Group

The primary amino group on the aromatic ring is a versatile handle for a wide array of chemical modifications, including the formation of amides, alkylamines, and for conjugation to other molecules.

Amidation and Alkylation Reactions

N-alkylation of the primary amine can be achieved through several methods. One common approach is reductive amination, which involves the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent. Another method is direct N-alkylation with alkyl halides, although this can sometimes lead to over-alkylation. A more recent and sustainable approach involves the direct N-alkylation of unprotected amino groups with alcohols, catalyzed by transition metals like iron or ruthenium. nih.gov This method is highly selective and produces water as the only byproduct. nih.gov The amino group can also react with aldehydes to form imines, which can be further reduced to secondary amines. beilstein-journals.org

Table 2: Representative N-Alkylation and Amidation Reactions

| Reaction Type | Reagents | Product Type | Reference |

|---|---|---|---|

| N-Alkylation | Alcohol, Ruthenium or Iron catalyst | N-Alkyl amine | nih.gov |

| Amidation | Acyl chloride or Anhydride (B1165640) | N-Acyl amide | General Knowledge |

| Imine Formation | Aldehyde, Quinone catalyst | Imine | beilstein-journals.org |

Mannich Reactions and Formation of Aminomethyl Derivatives

The aromatic ring of this compound, activated by the amino and methoxy (B1213986) groups, can participate in electrophilic substitution reactions such as the Mannich reaction. In a typical Mannich reaction, a compound containing an active hydrogen atom is condensed with formaldehyde (B43269) and a primary or secondary amine. wikipedia.orgthermofisher.com In the context of this compound, the aromatic ring itself can act as the nucleophile, leading to the introduction of an aminomethyl group onto the ring.

The general mechanism involves the formation of an electrophilic iminium ion from formaldehyde and a secondary amine, which is then attacked by the electron-rich aromatic ring. msu.edu This reaction provides a straightforward method for synthesizing aminomethyl derivatives of this compound, which can serve as valuable intermediates in medicinal chemistry. For example, the Mannich reaction has been successfully applied to other phenolic compounds like eugenol (B1671780) to produce aminomethyl derivatives. scitepress.org

Conjugation with Fluorophores and Reporter Tags for Research Applications

The presence of a reactive primary amine makes this compound a suitable candidate for conjugation to various reporter molecules, including fluorophores. This allows for the development of fluorescent probes for use in biological imaging and assays. The amino group can react with activated esters or isothiocyanates of fluorophores, such as rhodamine or fluorescein (B123965) derivatives, to form stable amide or thiourea (B124793) linkages.

The resulting fluorescently labeled this compound derivatives can be used to study the localization and interactions of the parent molecule within biological systems. The choice of fluorophore can be tailored to the specific application, considering factors such as excitation and emission wavelengths, quantum yield, and photostability. The synthesis of fluorescent probes often involves coupling a pharmacophore (in this case, a derivative of this compound) to a fluorophore, sometimes via a linker to optimize the properties of the probe. nih.gov The development of such probes is a growing area of research for understanding biological processes at the molecular level. nih.gov

Aromatic Ring Functionalization

The functional groups on the phenyl ring govern its susceptibility to attack by electrophiles and nucleophiles. The electron-donating nature of the amino and methoxy groups makes the ring electron-rich and highly activated towards electrophilic substitution, while simultaneously rendering it resistant to nucleophilic attack.

Electrophilic Aromatic Substitution (EAS) is a fundamental reaction for modifying aromatic rings. chemistrysteps.com The rate and regioselectivity (the position of substitution) on the benzene (B151609) ring of this compound are controlled by the combined electronic and steric effects of the existing substituents: the amino (-NH₂), methoxy (-OCH₃), and 1-hydroxyethyl [-CH(OH)CH₃] groups.

Directing Effects of Substituents:

Amino Group (-NH₂): The amino group is a powerful activating group and a strong ortho, para-director. ntu.edu.sg It donates electron density to the ring through resonance, significantly increasing the ring's nucleophilicity, especially at the positions ortho and para to it. pressbooks.publibretexts.org

Methoxy Group (-OCH₃): The methoxy group is also an activating group and an ortho, para-director. organicchemistrytutor.com Like the amino group, it donates electron density via resonance from its oxygen lone pairs. ntu.edu.sg While it is a strong activator, its effect is generally weaker than that of the amino group.

1-Hydroxyethyl Group [-CH(OH)CH₃]: This alkyl group with a hydroxyl substituent is considered a weak activating group and an ortho, para-director due to hyperconjugation and weak inductive effects. ntu.edu.sg

Predicted Regioselectivity: In a polysubstituted ring, the most powerful activating group typically controls the position of further substitution. youtube.com In this molecule, the amino group at C4 is the strongest activator. The positions ortho to the amino group are C3 (occupied by the methoxy group) and C5. The para position is C1 (occupied by the 1-hydroxyethyl group). Therefore, incoming electrophiles are strongly directed to the unoccupied C5 position.

A secondary site for substitution is the C2 position. This position is ortho to the methoxy group and meta to the stronger amino group. A third, less favored site is C6, which is para to the methoxy group but sterically hindered by the adjacent 1-hydroxyethyl group. Substitution at the C6 position is also electronically less favored than at C5 due to the superior directing power of the amino group.

Table 1: Regioselectivity of Electrophilic Aromatic Substitution

| Position | Relation to -NH₂ (C4) | Relation to -OCH₃ (C3) | Relation to -CH(OH)CH₃ (C1) | Predicted Reactivity |

|---|---|---|---|---|

| C2 | Meta | Ortho | Ortho | Possible, secondary site |

| C5 | Ortho | Meta | Meta | Most Favorable |

| C6 | Meta | Para | Ortho | Less Favorable (steric hindrance) |

Thus, electrophilic reactions such as nitration, halogenation, or sulfonation are expected to yield the 5-substituted derivative of this compound as the major product.

Nucleophilic Aromatic Substitution (SₙAr) typically involves the displacement of a leaving group from an aromatic ring by a nucleophile. wikipedia.org For this reaction to proceed readily, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to the leaving group. chemistrysteps.combyjus.com These groups are necessary to stabilize the negatively charged intermediate (a Meisenheimer complex) that forms during the reaction. wikipedia.org

In this compound, the potential leaving group is the methoxy group (-OCH₃). However, the ring is substituted with two electron-donating groups (amino and methoxy) and one weakly activating alkyl group. masterorganicchemistry.com These groups enrich the benzene ring with electron density, making it nucleophilic and thus highly deactivated towards attack by external nucleophiles. masterorganicchemistry.com Consequently, the direct displacement of the methoxy group via a classical SₙAr mechanism is energetically unfavorable under standard conditions.

Cleavage of aryl methyl ethers can be achieved under harsh conditions using strong acids like HBr or HI, but this proceeds via protonation of the ether oxygen followed by nucleophilic attack on the methyl group (an Sₙ2 reaction), not the aromatic ring, to yield a phenol. ucalgary.calibretexts.org More modern methods for the direct nucleophilic substitution of methoxy groups on unactivated or electron-rich rings have been developed, but these often require specific metal catalysts (e.g., nickel) or unconventional reaction conditions and are not considered routine transformations. acs.orgresearchgate.net

Stereochemical Investigations and Enantiomeric Control of 1 4 Amino 3 Methoxyphenyl Ethanol

Enantiomeric Purity Determination Methodologies

The accurate determination of enantiomeric excess (ee) is fundamental. Several chromatographic and spectroscopic methods are employed for this purpose, each with its own set of advantages.

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for separating enantiomers and quantifying their purity. nih.gov The separation relies on the differential interaction of enantiomers with a chiral stationary phase (CSP). bgb-analytik.com For amino alcohols like 1-(4-amino-3-methoxyphenyl)ethanol, polysaccharide-based and macrocyclic glycopeptide-based CSPs are particularly effective. nih.govsigmaaldrich.comsigmaaldrich.com

Polysaccharide-derived CSPs, such as those based on cellulose (B213188) or amylose (B160209) derivatives like Chiralcel® and Lux® columns, are highly versatile. nih.govoup.com The separation mechanism involves a combination of interactions, including hydrogen bonding, π-π interactions, and steric hindrance, which create transient diastereomeric complexes between the analyte enantiomers and the chiral selector. bgb-analytik.comoup.com The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and an alcohol modifier (e.g., ethanol (B145695), 2-propanol), is crucial for optimizing retention and resolution. oup.comhplc.eu

Alternatively, macrocyclic glycopeptide CSPs, such as the CHIROBIOTIC® T column, are well-suited for the direct analysis of underivatized amino alcohols. sigmaaldrich.com These phases possess ionic groups and are compatible with a wide range of mobile phases, including polar organic and reversed-phase conditions, making them ideal for polar and ionizable compounds. sigmaaldrich.com For analytes containing amino groups, crown ether-based CSPs can also be employed, often showing high selectivity. nih.gov In some cases, derivatization of the amino group with reagents like 9-anthraldimine or 4-chloro-7-nitro-2,1,3-benzooxadiazole (NBD-Cl) can enhance detection sensitivity and improve chromatographic resolution. researchgate.netyakhak.org

Table 1: Representative Chiral HPLC Conditions for Amino Alcohol Separation

| Chiral Stationary Phase (CSP) | Mobile Phase | Analytes | Reference |

|---|---|---|---|

| Chiralcel® OJ | n-Hexane/Ethanol (80/20, v/v) | 4-Aminoflavane Diastereomers | oup.com |

| CHIROBIOTIC® T | Methanol (B129727)/Water/Formic Acid | Underivatized Amino Acids | sigmaaldrich.com |

| Lux® Cellulose-1 | Acetonitrile (B52724)/Water/Formic Acid | N-FMOC α-Amino Acids | phenomenex.com |

| Chiralpak® IA | n-Hexane/Ethanol/Chloroform | Axially Chiral N-Benzoylamino Alcohol | nih.gov |

Chiral Gas Chromatography (GC) offers high resolution and sensitivity, making it another valuable tool for enantiomeric purity analysis. For vicinal amino alcohols, direct analysis can be challenging due to their polarity. Therefore, derivatization is a common prerequisite to improve volatility and chromatographic performance. sigmaaldrich.com The amino and hydroxyl groups are typically derivatized; for instance, the amino group can be acylated with reagents like trifluoroacetic anhydride (B1165640) (TFAA). sigmaaldrich.comnih.gov

The choice of chiral capillary column is critical. Cyclodextrin-based stationary phases, such as those modified with permethylated β-cyclodextrin (e.g., Chirasil-DEX), are frequently used for the separation of aromatic alcohol enantiomers. nih.gov Proline-derived CSPs have also been shown to effectively resolve racemic aromatic alcohols without derivatization, while derivatized aromatic amines show high enantioselectivity on these phases. nih.gov The selection of the derivatizing agent can even influence the elution order of the enantiomers, a phenomenon known as enantioreversal, which can be advantageous for quantifying trace enantiomeric impurities. sigmaaldrich.com

Table 2: Chiral GC Conditions for Enantiomeric Separation of Aromatic Alcohols/Amines

| Chiral Stationary Phase | Derivatizing Agent | Analyte Class | Key Finding | Reference |

|---|---|---|---|---|

| Diproline-based CSP | None | Aromatic Alcohols | Racemic aromatic alcohols resolved without derivatization. | nih.gov |

| Diproline-based CSP | Trifluoroacetic Anhydride | Aromatic Amines | Derivatization enables resolution of aromatic amines. | nih.gov |

| CHIRALDEX G-TA | TFAA / Acetic Anhydride | Proline | Derivatization prevents peak tailing; different agents can reverse elution order. | sigmaaldrich.com |

| Chirasil-L-Val | Heptafluorobutyl Chloroformate | Secondary Amino Acids | Cost-effective method for complex biological matrices. | nih.gov |

Nuclear Magnetic Resonance (NMR) spectroscopy provides a rapid method for determining enantiomeric excess in solution without requiring chromatographic separation. This technique relies on the use of a chiral resolving agent, which interacts with the enantiomers of the analyte to form transient diastereomeric complexes. These complexes have distinct NMR spectra, resulting in separate signals for each enantiomer.

Two main types of chiral resolving agents are used: chiral lanthanide shift reagents (LSRs) and chiral solvating agents (CSAs). LSRs, such as tris(3-heptafluorobutyryl-d-camphorato)europium(III) (Eu(hfc)₃), are paramagnetic complexes that induce large chemical shifts (lanthanide-induced shifts, LIS) in the analyte's spectrum. organicchemistrydata.org Because the interaction between the LSR and each enantiomer forms a diastereomeric complex, the magnitude of the induced shift is different for each enantiomer, allowing for their differentiation and quantification by integrating the corresponding signals. organicchemistrydata.org

Chiral solvating agents, such as optically active mandelic acid or chiral phosphoric acids, operate by forming non-covalent diastereomeric complexes through interactions like hydrogen bonding. rsc.orgresearchgate.net This leads to chemical shift non-equivalence (ΔΔδ) between the signals of the two enantiomers, which can be observed in the ¹H NMR spectrum. researchgate.net The enantiomeric excess can then be calculated from the integration ratio of the resolved signals. acs.org

Kinetic and Dynamic Resolution Techniques

To obtain enantiomerically pure this compound from a racemic mixture, resolution techniques are essential. Kinetic resolution and dynamic kinetic resolution are two powerful strategies.

Kinetic resolution (KR) involves the differential reaction rate of two enantiomers with a chiral catalyst or reagent, resulting in the enrichment of the less reactive enantiomer in the starting material and the formation of an enantioenriched product. wikipedia.org A significant drawback of KR is its maximum theoretical yield of only 50% for a single enantiomer. nih.gov Enzymatic KR, often employing lipases such as Candida antarctica lipase (B570770) B (CALB) or Pseudomonas cepacia lipase (PSL), is widely used for the resolution of racemic alcohols and amines through enantioselective acylation. wikipedia.orgrsc.org Chiral phosphoric acids have also been utilized as catalysts for the kinetic resolution of N-aryl β-amino alcohols. rsc.org

Dynamic kinetic resolution (DKR) overcomes the 50% yield limitation of KR by combining the resolution step with an in situ racemization of the slower-reacting enantiomer. nih.govresearchgate.net This allows for the theoretical conversion of 100% of the racemic starting material into a single, enantiomerically pure product. Chemoenzymatic DKR is a particularly effective approach, pairing an enzyme (for the selective reaction) with a metal catalyst (for racemization). wikipedia.orgacs.org For secondary alcohols and amines, combinations of lipases (e.g., Novozyme-435) and ruthenium or palladium complexes have proven highly successful, yielding products with high yield and excellent enantioselectivity. researchgate.netacs.org Manganese complexes have also been developed for the asymmetric amination of racemic alcohols via a hydrogen autotransfer strategy, which proceeds through a catalyst DKR process. rsc.org

Table 3: Comparison of Resolution Techniques for Racemic Alcohols/Amines

| Technique | Description | Catalyst/Reagent Examples | Max. Theoretical Yield | Reference |

|---|---|---|---|---|

| Kinetic Resolution (KR) | Enantiomers react at different rates, enriching the unreacted starting material. | Lipases (e.g., Porcine pancreatic lipase), Chiral Phosphoric Acids. | 50% | wikipedia.orgrsc.orgrsc.org |

| Dynamic Kinetic Resolution (DKR) | Combines KR with in-situ racemization of the slow-reacting enantiomer. | Enzyme (e.g., CALB) + Metal Catalyst (e.g., Ru complex). | 100% | researchgate.netacs.orgrsc.org |

Absolute Configuration Assignment

Determining the absolute three-dimensional arrangement of atoms (R or S configuration) at the stereocenter is crucial.

Single-crystal X-ray diffraction is the most definitive and unambiguous method for determining the absolute configuration of a chiral molecule. researchgate.netnih.gov The technique requires a high-quality single crystal of the enantiomerically pure compound or a suitable crystalline derivative. researchgate.netresearchgate.net The analysis of the diffraction pattern, specifically the anomalous scattering effect, allows for the determination of the absolute structure. thieme-connect.de

When X-rays interact with electrons, particularly those of heavier atoms, a small phase shift occurs. This phenomenon, known as anomalous dispersion, causes slight but measurable differences in the intensities of Friedel pairs (reflections h,k,l and -h,-k,-l), which would otherwise be identical for centrosymmetric structures. thieme-connect.de By analyzing these intensity differences, the absolute structure of the molecule in the crystal lattice can be determined. The result is typically validated by the Flack parameter, which should refine to a value close to 0 for the correct enantiomer and close to 1 for the inverted structure. researchgate.net For light-atom organic molecules (containing C, H, N, O), the anomalous scattering effect is weak, making the determination more challenging but still feasible with high-quality data. researchgate.net If the target compound is a liquid or does not crystallize well, forming a salt with a chiral acid or base of known configuration, or a co-crystal with a heavy atom, can facilitate crystallization and aid in the structural determination. researchgate.net

Spectroscopic Methods for Stereochemical Assignment

Spectroscopic methods are indispensable for the stereochemical analysis of this compound, providing detailed information about the three-dimensional arrangement of its atoms. Nuclear Magnetic Resonance (NMR) spectroscopy, in particular, is a powerful tool for determining enantiomeric purity, often with the aid of chiral auxiliary agents.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

While standard ¹H or ¹³C NMR spectra of enantiomers are identical, the presence of a chiral environment can induce diastereomeric differentiation, leading to separable signals for the (R) and (S)-enantiomers. This is typically achieved by using chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs).

For a primary amine and a secondary alcohol like this compound, chiral derivatizing agents that react with these functional groups are particularly effective. For instance, chiral acids can form diastereomeric salts or esters, and chiral isocyanates can form diastereomeric carbamates. These diastereomers exhibit distinct chemical shifts in their NMR spectra, allowing for the quantification of each enantiomer. oup.com

A common approach involves the use of chiral acids like Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) or its acyl chloride, which reacts with the amino or hydroxyl group to form diastereomeric amides or esters. The signals of protons or carbons close to the newly formed chiral center will show different chemical shifts, and the integration of these signals allows for the calculation of the enantiomeric excess (e.e.).

Another effective method for primary amines is the formation of iminoboronate esters through condensation with a chiral diol, such as (R)- or (S)-1,1'-bi-2-naphthol (BINOL), and an aldehyde, like 2-formylphenylboronic acid. oup.comsigmaaldrich.com The resulting diastereomeric products will have well-resolved signals in the ¹H NMR spectrum, enabling straightforward determination of the enantiomeric ratio. oup.comsigmaaldrich.com

Illustrative ¹H NMR Data for Diastereomeric Derivatives:

The following table illustrates the type of data that would be obtained from a ¹H NMR experiment on a derivatized, non-racemic sample of this compound. The chemical shifts are hypothetical and serve to demonstrate the principle of diastereomeric differentiation.

| Proton | (R)-Diastereomer Chemical Shift (ppm) | (S)-Diastereomer Chemical Shift (ppm) |

| Methine (CH-OH) | 4.95 | 5.05 |

| Methyl (CH₃) | 1.45 | 1.50 |

| Methoxy (B1213986) (O-CH₃) | 3.85 | 3.86 |

Note: The actual chemical shifts will depend on the specific chiral derivatizing agent used and the solvent.

Chiroptical Properties in Enantiomeric Analysis

Chiroptical techniques are based on the differential interaction of chiral molecules with polarized light. These methods are not only crucial for determining enantiomeric purity but are also paramount for assigning the absolute configuration of enantiomers. For this compound, Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are particularly powerful methods.

Vibrational Circular Dichroism (VCD):

VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. rsc.orgnih.gov A VCD spectrum provides a wealth of structural information as it is sensitive to the entire vibrational framework of the molecule. rsc.org For a molecule like this compound, the VCD signals associated with the stretching and bending modes of the C-O, O-H, N-H, and C-H bonds adjacent to the stereocenter are particularly diagnostic.

The absolute configuration can be determined by comparing the experimental VCD spectrum with the theoretical spectrum calculated for one of the enantiomers (e.g., the (R)-enantiomer) using quantum chemical methods like Density Functional Theory (DFT). rsc.org A good match between the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration. VCD is a powerful technique for studying molecules in solution, providing insights into their conformational preferences. rsc.orgrsc.org

Electronic Circular Dichroism (ECD):

ECD spectroscopy measures the differential absorption of left and right circularly polarized ultraviolet light. hilarispublisher.com The chromophores within the molecule, in this case, the substituted benzene (B151609) ring, will give rise to characteristic ECD signals, known as Cotton effects. The sign and magnitude of these Cotton effects are directly related to the stereochemistry of the molecule. hilarispublisher.com

Similar to VCD, the experimental ECD spectrum can be compared with quantum chemically calculated spectra to determine the absolute configuration. hilarispublisher.comoup.com For vic-amino alcohols, the analysis can be further enhanced by using auxiliary chromophores. For instance, the formation of a complex with dirhodium tetraacetate can induce strong ECD signals, the signs of which can be correlated to the absolute configuration of the amino alcohol. hilarispublisher.com The complementary use of both ECD and VCD provides a high level of confidence in the stereochemical assignment. hilarispublisher.com

Illustrative Chiroptical Data:

The following table provides a hypothetical representation of the type of data obtained from chiroptical measurements of the enantiomers of this compound.

| Technique | Enantiomer | Wavelength (nm) | Sign of Cotton Effect |

| ECD | (R) | ~280 | Positive |

| ECD | (S) | ~280 | Negative |

| VCD | (R) | ~1050 cm⁻¹ (C-O stretch) | Positive |

| VCD | (S) | ~1050 cm⁻¹ (C-O stretch) | Negative |

Note: The exact wavelengths and signs of the Cotton effects are dependent on the solvent and the specific conformations of the molecule.

Advanced Spectroscopic Characterization in Research of 1 4 Amino 3 Methoxyphenyl Ethanol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

¹H and ¹³C NMR for Structural Elucidation and Chemical Shift Assignment

One-dimensional ¹H and ¹³C NMR spectra are the primary tools for the initial structural verification of 1-(4-Amino-3-methoxyphenyl)ethanol. The unique electronic environment of each proton and carbon atom results in a distinct resonance signal, or chemical shift (δ), measured in parts per million (ppm).

The ¹H NMR spectrum is expected to show signals corresponding to each unique proton in the molecule. The aromatic region would display a pattern characteristic of a 1,2,4-trisubstituted benzene (B151609) ring. The ethoxy group gives rise to a quartet for the methine proton (CH) coupled to the adjacent methyl group, and a doublet for the methyl protons (CH₃). The methoxy (B1213986) (OCH₃) and amino (NH₂) protons would appear as singlets, although the NH₂ signal may be broad due to quadrupole effects and chemical exchange.

The ¹³C NMR spectrum provides information on the carbon skeleton. Each chemically non-equivalent carbon atom produces a single peak. The chemical shifts are influenced by the electronegativity of attached atoms and hybridization. For instance, the carbon atom bonded to the hydroxyl group (C-α) would appear downfield, as would the aromatic carbons bonded to the oxygen and nitrogen atoms (C-3 and C-4).

The predicted chemical shifts for this compound, based on established principles and data from structurally related compounds, are summarized below.

Predicted ¹H NMR Spectral Data for this compound Data predicted for a solution in CDCl₃. Actual values may vary based on solvent and experimental conditions.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| CH₃ (ethanol) | ~1.45 | Doublet (d) | ~6.5 |

| OH | Variable, broad singlet (br s) | ||

| NH₂ | ~3.70 | Broad singlet (br s) | |

| OCH₃ | ~3.85 | Singlet (s) | |

| CH (ethanol) | ~4.80 | Quartet (q) | ~6.5 |

| H-5 (aromatic) | ~6.65 | Doublet of doublets (dd) | J ≈ 8.0, 2.0 |

| H-6 (aromatic) | ~6.75 | Doublet (d) | J ≈ 8.0 |

| H-2 (aromatic) | ~6.80 | Doublet (d) | J ≈ 2.0 |

Predicted ¹³C NMR Spectral Data for this compound Data predicted for a solution in CDCl₃. Actual values may vary based on solvent and experimental conditions.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| CH₃ (ethanol) | ~25.0 |

| OCH₃ | ~56.0 |

| CH (ethanol) | ~70.0 |

| C-2 | ~110.0 |

| C-6 | ~112.0 |

| C-5 | ~118.0 |

| C-1 | ~135.0 |

| C-4 | ~138.0 |

| C-3 | ~146.0 |

2D NMR Techniques (COSY, HSQC, HMBC, NOESY)

While 1D NMR provides fundamental data, 2D NMR experiments are crucial for unambiguous signal assignment and complete structural confirmation.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. For this compound, a key correlation would be observed between the methine proton of the ethanol (B145695) side chain and its neighboring methyl protons. It would also confirm the coupling relationships between the adjacent aromatic protons (H-5 with H-6).

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with the carbons to which they are directly attached. This allows for the direct assignment of carbon signals based on the already assigned proton signals. For example, the aromatic proton at ~6.80 ppm (H-2) would show a correlation to the carbon signal at ~110.0 ppm (C-2).

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (typically 2-3 bonds) correlations between protons and carbons, which is vital for piecing together the molecular structure. Key HMBC correlations would include the signal from the methoxy protons (~3.85 ppm) to the aromatic C-3 carbon (~146.0 ppm), and from the ethanol methine proton (~4.80 ppm) to the aromatic carbons C-1 and C-5.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the molecule's 3D conformation. A NOESY spectrum could show correlations between the methoxy protons and the aromatic H-2 proton, confirming their spatial proximity.

Variable Temperature NMR for Conformational Dynamics

Variable Temperature (VT) NMR is a powerful technique used to study dynamic processes within a molecule, such as the rotation around single bonds (conformational exchange). researchgate.net In this compound, rotation around the C1-Cα bond is possible. At room temperature, this rotation is typically fast on the NMR timescale, resulting in sharp, averaged signals.

By lowering the temperature, this rotation can be slowed. If the energy barrier to rotation is sufficiently high, the rotation may become slow on the NMR timescale, causing distinct signals for each stable conformer (rotamer) to appear. This can lead to the broadening and eventual splitting of signals for protons near the rotational axis, particularly the aromatic protons. miamioh.edu Analyzing the spectra at different temperatures allows for the calculation of the thermodynamic activation parameters (ΔG‡, ΔH‡, ΔS‡) for the rotational process, providing valuable information about the molecule's conformational flexibility and stability. miamioh.edu

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is essential for determining the molecular weight and elemental formula of a compound and can provide structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio of an ion with very high accuracy (typically to four or five decimal places). This precision allows for the determination of the exact elemental composition of the parent ion. For this compound, the molecular formula is C₉H₁₃NO₂. HRMS would be used to confirm the calculated exact mass of its molecular ion ([M]⁺) or, more commonly, its protonated form ([M+H]⁺). This confirmation is a critical step in verifying the identity of the synthesized compound.

Calculated Exact Masses for HRMS Analysis

| Ion | Molecular Formula | Calculated Exact Mass (m/z) |

|---|---|---|

| [M]⁺• | C₉H₁₃NO₂ | 167.09463 |

| [M+H]⁺ | C₉H₁₄NO₂ | 168.10245 |

| [M+Na]⁺ | C₉H₁₃NNaO₂ | 190.08439 |

Fragmentation Pattern Analysis for Structural Information

In a mass spectrometer, molecules are ionized, often leading to the fragmentation of the parent ion into smaller, characteristic charged fragments. Analyzing these fragmentation patterns provides a "fingerprint" that can help elucidate the molecule's structure. The fragmentation of this compound would be expected to follow pathways characteristic of alcohols, amines, and aromatic ethers. miamioh.edulibretexts.org

Key predicted fragmentation pathways include:

α-Cleavage: A common pathway for alcohols is the cleavage of a bond adjacent to the carbon bearing the hydroxyl group. For this molecule, the most probable α-cleavage would be the loss of a methyl radical (•CH₃) from the ethanol side chain to form a stable, resonance-stabilized cation. libretexts.orgyoutube.com

Dehydration: The elimination of a water molecule (H₂O) from the parent ion is another characteristic fragmentation for alcohols, resulting in an ion with a mass 18 units lower than the molecular ion. libretexts.orgyoutube.com

Benzylic Cleavage: The bond between the aromatic ring and the ethanol side chain is a benzylic position. Cleavage at this bond can occur, though the loss of the methyl group is often more favorable.

Predicted Mass Spectrometry Fragmentation Data

| Predicted m/z | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 167 | [C₉H₁₃NO₂]⁺• | Molecular Ion (M⁺•) |

| 152 | [M - CH₃]⁺ | α-Cleavage (loss of methyl radical) |

| 149 | [M - H₂O]⁺• | Dehydration (loss of water) |

| 122 | [M - CH₃ - CH₂O]⁺ | Further fragmentation after α-cleavage |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

Infrared (IR) and Raman Spectroscopy

Infrared and Raman spectroscopy are powerful non-destructive techniques used to probe the vibrational modes of molecules. Together, they provide a comprehensive picture of the molecular structure and bonding.

Vibrational Analysis of Functional Groups

The structure of this compound contains several key functional groups: an amino group (-NH2), a hydroxyl group (-OH), a methoxy group (-OCH3), and a substituted benzene ring. The vibrational frequencies of these groups provide a unique spectral fingerprint.

Amino (-NH2) Group: The amino group typically exhibits symmetric and asymmetric stretching vibrations. These are expected in the range of 3300-3500 cm⁻¹. Additionally, scissoring, rocking, wagging, and twisting modes appear at lower frequencies.

Hydroxyl (-OH) Group: The O-H stretching vibration is highly sensitive to hydrogen bonding. In a non-associated state (gas phase or dilute solution in a non-polar solvent), a sharp band is expected around 3600 cm⁻¹. However, in the solid state or in polar solvents, this band broadens and shifts to lower wavenumbers (typically 3200-3400 cm⁻¹) due to intermolecular hydrogen bonding.

Methoxy (-OCH3) Group: The C-H stretching vibrations of the methyl group are anticipated in the 2850-2960 cm⁻¹ region. The C-O stretching vibration of the methoxy group is typically observed around 1000-1300 cm⁻¹.

Aromatic Ring: The aromatic C-H stretching vibrations usually appear above 3000 cm⁻¹. The C=C stretching vibrations within the benzene ring are expected in the 1400-1600 cm⁻¹ region. The substitution pattern on the benzene ring also gives rise to characteristic out-of-plane bending vibrations in the 650-900 cm⁻¹ range.

Ethanol Side Chain: The C-H stretching vibrations of the ethyl group are found in the 2850-2960 cm⁻¹ range. The C-O stretching of the alcohol group is typically located in the 1000-1200 cm⁻¹ region.

A general interpretation of the IR and Raman spectra involves assigning the observed bands to these specific vibrational modes. For instance, a study on similar molecules like ethanol conformers has utilized computational methods to aid in the assignment of C-H stretching vibrations. sapub.org

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

|---|---|---|

| Amino (-NH₂) | N-H Asymmetric & Symmetric Stretching | 3300 - 3500 |

| N-H Bending (Scissoring) | 1590 - 1650 | |

| Hydroxyl (-OH) | O-H Stretching (Hydrogen Bonded) | 3200 - 3400 (broad) |

| Aromatic Ring | C-H Stretching | 3000 - 3100 |

| C=C Stretching | 1400 - 1600 | |

| Methoxy (-OCH₃) | C-H Stretching | 2850 - 2960 |

| C-O Stretching | 1000 - 1300 | |

| Alcohol | C-O Stretching | 1000 - 1200 |

Hydrogen Bonding Interactions from Spectral Data

Hydrogen bonding plays a crucial role in determining the structure and properties of this compound. Both the amino (-NH2) and hydroxyl (-OH) groups can act as hydrogen bond donors, while the oxygen atoms of the hydroxyl and methoxy groups, and the nitrogen of the amino group can act as acceptors.

The presence and strength of hydrogen bonds can be inferred from IR and Raman spectra. nih.gov A significant red shift (shift to lower frequency) and broadening of the O-H and N-H stretching bands are indicative of hydrogen bonding. nih.gov The magnitude of this shift often correlates with the strength of the hydrogen bond. nih.gov Studies on aqueous ethanol solutions using Raman spectroscopy have shown how changes in the OH-stretching band can provide information about the hydrogen-bonding network. researchgate.net In the case of this compound, intermolecular hydrogen bonds are expected to be prevalent in the solid state, leading to a complex network of interactions. Intramolecular hydrogen bonding between the hydroxyl group and the adjacent methoxy group is also a possibility that would influence the vibrational spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones.

Electronic Transitions and Chromophore Analysis

The chromophore in this compound is the substituted benzene ring. The amino, methoxy, and hydroxyl groups act as auxochromes, which are substituents that can modify the absorption characteristics of the chromophore. These auxochromes, with their lone pairs of electrons, can interact with the π-electron system of the benzene ring, leading to shifts in the absorption maxima (λmax) and changes in molar absorptivity (ε).

The primary electronic transitions observed in this molecule are likely to be π → π* and n → π* transitions. uomustansiriyah.edu.iq

π → π transitions:* These involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically high-energy transitions and result in strong absorption bands. The conjugated system of the benzene ring is responsible for these transitions.

n → π transitions:* These occur when a non-bonding electron (from the oxygen or nitrogen atoms) is promoted to a π* antibonding orbital. These are generally lower in energy and have lower molar absorptivity compared to π → π* transitions.

The presence of auxochromes generally causes a bathochromic shift (red shift) of the π → π* transitions to longer wavelengths, as they increase the extent of conjugation. uomustansiriyah.edu.iq

Solvent Effects on UV-Vis Spectra

The polarity of the solvent can significantly influence the UV-Vis spectrum of a compound. scribd.comresearchgate.net These solvent effects can provide insights into the nature of the electronic transitions.

π → π transitions:* In polar solvents, the excited state of a π → π* transition is often more polar than the ground state. Therefore, polar solvents will stabilize the excited state more than the ground state, leading to a bathochromic (red) shift (shift to longer wavelength). uomustansiriyah.edu.iq

n → π transitions:* For n → π* transitions, the ground state is generally more stabilized by hydrogen bonding with polar protic solvents than the excited state. This leads to an increase in the energy difference between the two states and results in a hypsochromic (blue) shift (shift to shorter wavelength) in polar solvents. uomustansiriyah.edu.iq

By recording the UV-Vis spectra of this compound in a series of solvents with varying polarities, it is possible to identify the nature of the electronic transitions. For example, observing a red shift with increasing solvent polarity would suggest a π → π* transition, while a blue shift would indicate an n → π* transition. Studies on similar aromatic compounds have demonstrated these characteristic solvent-dependent shifts. scribd.comresearchgate.netbiointerfaceresearch.com

| Transition Type | Effect of Increasing Solvent Polarity | Reason |

|---|---|---|

| π → π | Bathochromic Shift (Red Shift) | Stabilization of the more polar excited state. uomustansiriyah.edu.iq |

| n → π | Hypsochromic Shift (Blue Shift) | Greater stabilization of the ground state through hydrogen bonding. uomustansiriyah.edu.iq |

X-ray Diffraction Analysis

Single-Crystal X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

A single-crystal X-ray crystallography study of this compound would provide the definitive, three-dimensional structure of the molecule in the solid state. This powerful technique would allow for the precise measurement of bond lengths, bond angles, and torsion angles within the molecule.

Key findings from such an analysis would include the determination of the crystal system, space group, and unit cell dimensions. Furthermore, it would elucidate the specific intermolecular interactions that stabilize the crystal lattice. These interactions, such as hydrogen bonds involving the amino (-NH₂) and hydroxyl (-OH) groups, as well as potential π-π stacking between the phenyl rings, are crucial for understanding the compound's solid-state behavior. A hypothetical data table for such an analysis would typically include crystallographic parameters like those shown below, but no such data is currently available for this specific compound.

Hypothetical Crystallographic Data Table

| Parameter | Value |

|---|---|

| Chemical Formula | C₉H₁₃NO₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| β (°) | Data not available |

| Volume (ų) | Data not available |

| Z | Data not available |

Powder X-ray Diffraction for Polymorphism Studies

Powder X-ray Diffraction (PXRD) is a primary technique used to investigate polymorphism—the ability of a compound to exist in multiple crystalline forms. Different polymorphs of a substance can have distinct physical properties. A PXRD study on this compound would involve analyzing its powder pattern to identify the crystalline phases present.

By comparing the experimental diffraction pattern with patterns calculated from single-crystal data (if available), one could confirm phase purity. Studies performed under various crystallization conditions (e.g., different solvents or temperatures) could reveal the existence of different polymorphs, each characterized by a unique PXRD pattern. However, no published polymorphism studies for this compound were found.

Advanced Spectroscopic Techniques for Conformational Analysis

Laser-Induced Fluorescence (LIF) and IR-UV Hole-Burning Spectroscopy for Gas-Phase Conformations

The conformational landscape of flexible molecules like this compound can be explored in the gas phase using techniques like Laser-Induced Fluorescence (LIF) and IR-UV Hole-Burning Spectroscopy. LIF spectroscopy would identify the electronic transitions of different conformers. By scanning the laser frequency, a spectrum showing multiple origin bands, each corresponding to a distinct conformer, could be generated.

IR-UV hole-burning spectroscopy would then be used to obtain the vibrational spectrum for each individual conformer. This is achieved by "burning" a hole in the population of one conformer with an IR laser and monitoring the corresponding dip in the LIF signal. The resulting IR spectra could be compared with theoretical calculations to determine the specific three-dimensional structure of each stable gas-phase conformer, particularly regarding the orientation of the ethanol, amino, and methoxy side chains. No such gas-phase studies have been reported for this molecule.

Supersonic Jet Spectroscopy for Low-Temperature Conformer Isolation

To perform the aforementioned gas-phase spectroscopic studies, supersonic jet expansion is essential. This technique involves expanding a mixture of the sample and a carrier gas (like argon) from a high-pressure region into a vacuum. This process rapidly cools the molecules to very low rotational and vibrational temperatures (a few Kelvin).

This extreme cooling simplifies complex spectra and traps molecules in their lowest energy conformations, allowing for their individual spectroscopic study. It effectively isolates different conformers for precise characterization by methods like LIF and IR-UV hole-burning, preventing spectral congestion that would occur at room temperature. The application of this technique to this compound has not been documented in the scientific literature.

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the intricacies of molecular systems. These methods allow for the detailed exploration of geometric, electronic, and spectroscopic properties.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. scispace.com The geometry of this compound can be optimized using DFT methods, such as the B3LYP (Becke's three-parameter Lee-Yang-Parr) exchange-correlation functional, often paired with a basis set like 6-311+G(d,p). This process determines the molecule's most stable three-dimensional conformation by finding the geometry with the minimum energy. The optimization provides key structural parameters, including bond lengths, bond angles, and dihedral angles. For similar aromatic compounds, theoretical calculations of these parameters have shown good agreement with experimental data obtained from techniques like X-ray diffraction. scispace.comijcce.ac.ir

The electronic structure, once the geometry is optimized, reveals the distribution of electrons within the molecule. This information is crucial for understanding the molecule's stability, reactivity, and intermolecular interactions.

| Component | Examples | Description |

|---|---|---|

| DFT Functional | B3LYP, B3PW91, M06-2X | Approximates the exchange-correlation energy, which accounts for the quantum mechanical effects of electron-electron interaction. B3LYP is widely used for its balance of accuracy and computational cost. dergipark.org.tr |

| Basis Set | 6-31G(d,p), 6-311++G(d,p), cc-pVTZ | A set of mathematical functions used to represent the atomic orbitals in the molecule. Larger basis sets provide greater accuracy but require more computational resources. ijcce.ac.ir |

Frontier Molecular Orbital (FMO) theory is essential for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity. researchgate.net A smaller energy gap suggests that the molecule is more easily polarized and has higher chemical reactivity, indicating that it requires less energy to excite an electron from the HOMO to the LUMO. nih.govwuxibiology.com Conversely, a large energy gap implies high stability and lower chemical reactivity. nih.gov The energies of these orbitals and their gap can be reliably calculated using DFT. For instance, in a study of (E)-N′-(3-hydroxy-4-methoxybenzylidene)nicotinohydrazide monohydrate, a related compound, the HOMO-LUMO gap was calculated to be 3.8997 eV using the B3LYP/6-311G++(d,p) method. nih.gov

| Parameter | Energy (eV) |

|---|---|

| E HOMO | -5.7171 |

| E LUMO | -1.8174 |

| Energy Gap (ΔE) | 3.8997 |

*Data for (E)-N′-(3-hydroxy-4-methoxybenzylidene)nicotinohydrazide monohydrate for illustrative purposes. nih.gov

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP map is plotted on the molecule's electron density surface, using a color scale to represent different potential values.

Typically, regions of negative electrostatic potential, shown in red, are rich in electrons and are susceptible to electrophilic attack. These areas often correspond to lone pairs of electrons on electronegative atoms like oxygen or nitrogen. Regions of positive potential, shown in blue, are electron-deficient and are prone to nucleophilic attack. Green areas represent neutral or weakly interacting regions. For this compound, the MEP surface would likely show negative potential around the oxygen atoms of the methoxy and hydroxyl groups and the nitrogen atom of the amino group, identifying them as sites for electrophilic interaction.

To quantify the reactivity predicted by HOMO-LUMO analysis, various chemical reactivity descriptors can be calculated from the electronic structure. Global parameters, derived from the energies of the frontier orbitals, include:

Chemical Hardness (η): Measures resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap. nih.gov

Electronegativity (χ): Describes the ability of a molecule to attract electrons. nih.gov

Electrophilicity Index (ω): Quantifies the electrophilic character of a molecule. nih.gov

Local reactivity is described by Fukui functions, which identify specific atomic sites within a molecule that are most likely to participate in a chemical reaction. mdpi.com The Fukui function indicates the change in electron density at a particular point when an electron is added to or removed from the molecule. This allows for the precise identification of the most reactive sites for nucleophilic attack (where an electron is accepted into the LUMO) and electrophilic attack (where an electron is donated from the HOMO). mdpi.com

DFT calculations can accurately predict the vibrational (infrared and Raman) and Nuclear Magnetic Resonance (NMR) spectra of a molecule. dergipark.org.tr Theoretical vibrational frequency calculations help in the assignment of experimental IR and Raman bands to specific molecular motions, such as stretching, bending, and torsional modes of functional groups. ijcce.ac.ir

Similarly, theoretical NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. dergipark.org.tr Comparing the calculated spectra with experimental data serves as a powerful method for structural verification. A strong correlation between the theoretical and experimental spectra confirms the optimized molecular geometry and electronic structure. dergipark.org.trmdpi.com

Conformational Analysis and Intramolecular Interactions

The flexibility of the ethanol side chain in this compound allows it to adopt various spatial arrangements or conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers between them.

Intramolecular interactions play a crucial role in determining the preferred conformation. In this compound, potential intramolecular hydrogen bonds could form between the hydroxyl group of the ethanol side chain and the adjacent methoxy group or the amino group on the phenyl ring. Furthermore, an OH/π interaction, where the hydroxyl group interacts with the electron cloud of the aromatic ring, is another possible stabilizing force. Studies on similar molecules, such as 2-(4-methoxyphenyl)ethanol, have investigated such intramolecular forces to understand conformational preferences.

Potential Energy Surface Scans

Potential Energy Surface (PES) scans are computational methods used to explore the conformational space of a molecule by systematically changing specific geometric parameters, typically dihedral angles, and calculating the corresponding energy. This process identifies low-energy conformers (stable structures) and the energy barriers between them.

For this compound, key rotatable bonds dictate its three-dimensional structure. These include the torsion angles around the Cα-Cβ bond of the ethanol sidechain and the C-O bond of the methoxy group. A PES scan would involve the stepwise rotation of these bonds to map out the energy landscape. The resulting plot of energy versus dihedral angle reveals energy minima, corresponding to the most stable conformations, and energy maxima, representing transition states between conformers. These stable conformations are governed by a delicate balance of steric hindrance and intramolecular interactions, such as hydrogen bonding. While specific experimental or calculated PES data for this exact molecule is not detailed in publicly available literature, the methodology remains a standard approach for conformational analysis of flexible molecules like substituted phenylethanolamines.

Analysis of Intramolecular Hydrogen Bonding and OH/π Interactions

The structure of this compound features several functional groups capable of forming non-covalent interactions: a hydroxyl group (-OH), an amino group (-NH2), a methoxy group (-OCH3), and an aromatic π-system. These interactions are critical in stabilizing specific conformations.

Intramolecular Hydrogen Bonding: The molecule can form hydrogen bonds between the hydroxyl hydrogen (donor) and the lone pair of electrons on the amino nitrogen or the methoxy oxygen (acceptors). Similarly, the amino group can act as a hydrogen bond donor to the hydroxyl or methoxy oxygens. These interactions lead to the formation of pseudo-rings, which significantly lower the molecule's potential energy and restrict its conformational freedom. The strength of these bonds depends on the distance and angle between the donor and acceptor atoms.

OH/π Interactions: An interaction can also occur between the hydroxyl group and the electron-rich surface of the benzene ring. In this arrangement, the hydroxyl group's hydrogen atom points towards the π-face of the aromatic ring, creating a stabilizing OH/π interaction. This type of interaction is a significant conformational determinant in many aromatic alcohols and related biomolecules.

Computational analysis, through methods like Quantum Theory of Atoms in Molecules (QTAIM) or Natural Bond Orbital (NBO) analysis, can quantify the strength and nature of these intramolecular forces, confirming their role in dictating the preferred three-dimensional structure of the molecule.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. It is widely used in drug discovery to predict how a small molecule might interact with a biological target.

Ligand-Protein Interaction Prediction with Biological Targets